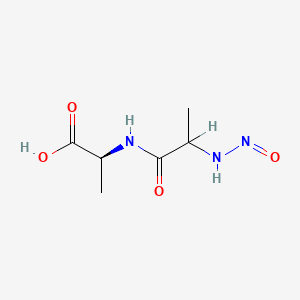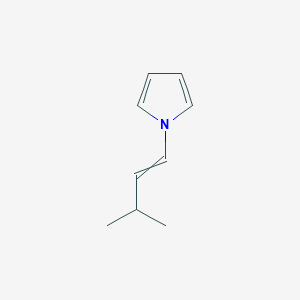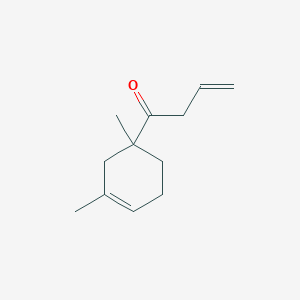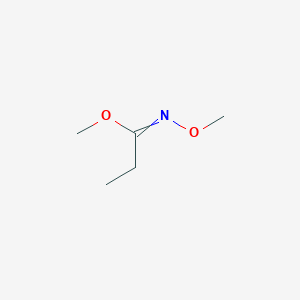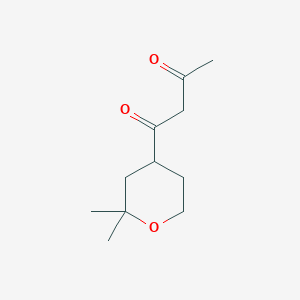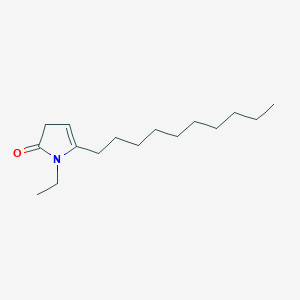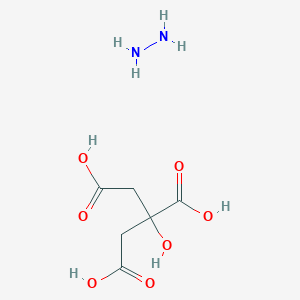![molecular formula C4H9LiN2Si B14426566 Lithium, [diazo(trimethylsilyl)methyl]- CAS No. 84645-45-4](/img/structure/B14426566.png)
Lithium, [diazo(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [diazo(trimethylsilyl)methyl]- is an organolithium compound that is also classified as an organosilicon compound. It has the empirical formula LiCH₂Si(CH₃)₃ and is known for its unique reactivity and versatility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to form strong bonds with carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium, [diazo(trimethylsilyl)methyl]- is typically prepared by the lithiation of trimethylsilyldiazomethane using butyllithium. The reaction can be represented as follows: [ \text{(CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH} ] This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, its industrial production involves similar lithiation processes. The use of butyllithium and other lithium reagents is common in large-scale synthesis, with careful control of reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium, [diazo(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler lithium compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Lithium oxides and silicon oxides.
Reduction: Simpler lithium compounds and silanes.
Substitution: Various substituted organolithium compounds
Wissenschaftliche Forschungsanwendungen
Lithium, [diazo(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which lithium, [diazo(trimethylsilyl)methyl]- exerts its effects involves the formation of strong lithium-carbon bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the diazo group, which stabilizes the lithium-carbon bond and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
(Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the diazo group.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity.
Uniqueness: Lithium, [diazo(trimethylsilyl)methyl]- is unique due to the presence of the diazo group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions that require strong nucleophiles and stable intermediates .
Eigenschaften
CAS-Nummer |
84645-45-4 |
|---|---|
Molekularformel |
C4H9LiN2Si |
Molekulargewicht |
120.2 g/mol |
IUPAC-Name |
lithium;diazomethyl(trimethyl)silane |
InChI |
InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1 |
InChI-Schlüssel |
VANMFGKYFWMORF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)[C-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


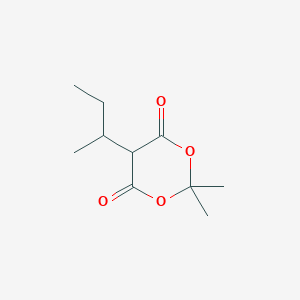
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
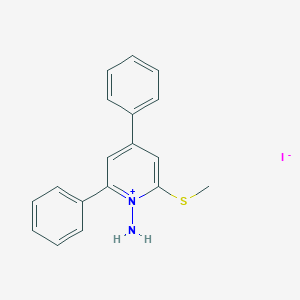
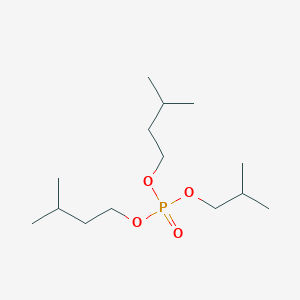
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)
![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
